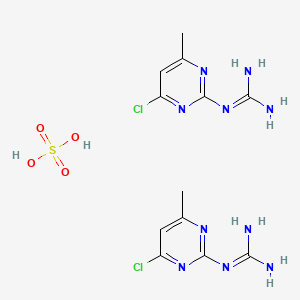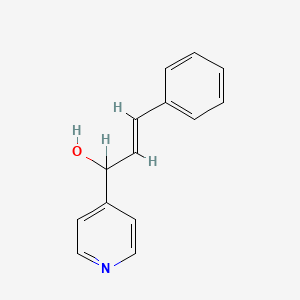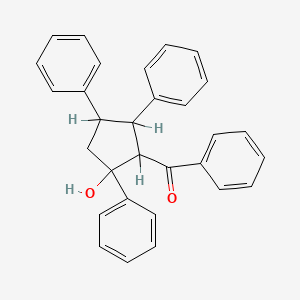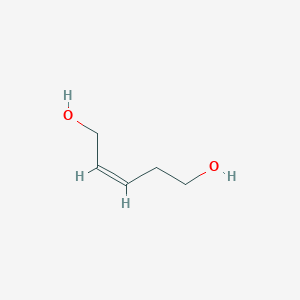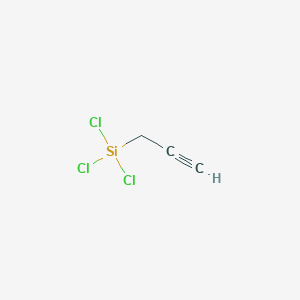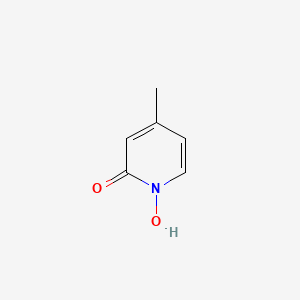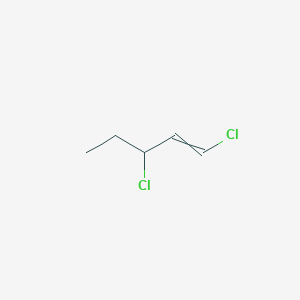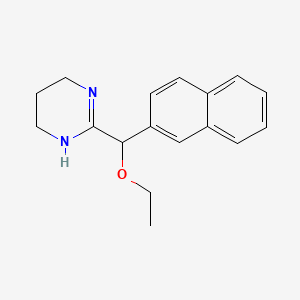![molecular formula C11H16Cl2 B14692562 2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane] CAS No. 33889-85-9](/img/structure/B14692562.png)
2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[311]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Aplicaciones Científicas De Investigación
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar spiro structure.
2,10-Epoxypinane: Another compound with a related bicyclic framework.
Uniqueness
What sets 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] apart is its specific dichloro and dimethyl substitutions, which confer unique chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
33889-85-9 |
|---|---|
Fórmula molecular |
C11H16Cl2 |
Peso molecular |
219.15 g/mol |
Nombre IUPAC |
1',1'-dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclopropane] |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)7-3-4-10(8(9)5-7)6-11(10,12)13/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UUPDOKKQMUDIQL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(C1C2)CC3(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


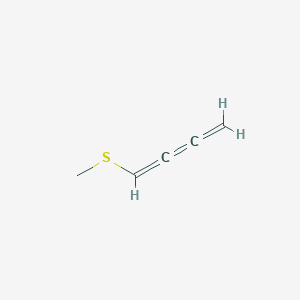
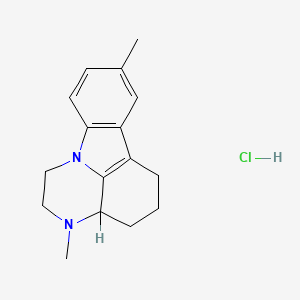

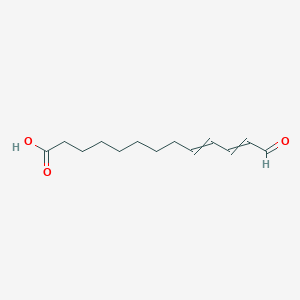
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
